![molecular formula C23H16N2O5S2 B12672758 Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- CAS No. 79009-21-5](/img/structure/B12672758.png)
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)-
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Overview
Description
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and benzopyran intermediates, followed by their coupling with benzenesulfonamide under specific conditions. Common reagents used in these reactions include sulfuric acid, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies indicate that compounds with similar structures to benzenesulfonamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. For instance, certain derivatives have shown significant inhibitory effects on CA IX and CA XII enzymes in colorectal cancer cells, suggesting a potential role in cancer therapy .
- The benzopyran core has been associated with various anticancer activities, making this compound a candidate for further exploration in cancer treatment protocols .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Research Findings and Case Studies
Several studies highlight the therapeutic potential of benzenesulfonamide derivatives:
- A study demonstrated that specific coumarin derivatives could sensitize tumor cells to chemotherapy, indicating that modifications to the benzopyran structure can enhance therapeutic efficacy against resistant cancer types .
- Another investigation focused on the synthesis of benzenesulfonamide derivatives through simplified processes, retaining essential pharmacophoric elements while enhancing yields. This method could facilitate the development of new drugs based on this compound.
Comparative Overview of Similar Compounds
The following table summarizes some compounds that share structural similarities with benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)-:
Compound Name | Structure | Unique Features |
---|---|---|
Sulfanilamide | C₆H₈N₂O₂S | Basic sulfonamide structure; used primarily as an antibiotic. |
Benzothiazole Sulfonamide | C₇H₆N₂O₂S | Incorporates a benzothiazole; known for its antimicrobial properties. |
Benzopyran Derivative | C₉H₆O₃ | Contains a benzopyran core; often studied for anti-inflammatory effects. |
This comparative analysis illustrates the unique combination of functional groups in benzenesulfonamide, which may provide enhanced biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- involves its interaction with specific molecular targets. These may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with antimicrobial properties.
Benzothiazole: A heterocyclic compound with various applications in medicinal chemistry.
Benzopyran: A compound with potential antioxidant and anti-inflammatory properties.
Uniqueness
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- is unique due to its complex structure, which combines features of benzenesulfonamide, benzothiazole, and benzopyran. This unique combination may confer distinct properties and applications not seen in simpler compounds.
Biological Activity
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- is a complex organic compound characterized by its unique structural features that combine elements of sulfonamide chemistry with benzothiazole and benzopyran functionalities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Compound Overview
- Chemical Name : Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)-
- CAS Number : 79009-21-5
- Molecular Formula : C23H16N2O5S
- Molecular Weight : 432.51 g/mol
This compound features a sulfonamide group (–SO₂NH₂) attached to a benzene ring, which is further substituted by a 5-methoxy-benzothiazole moiety and a 2-oxo-benzopyran fragment. The presence of these diverse functional groups contributes to its potential biological activity and applications in medicinal chemistry .
Synthesis Methods
The synthesis of benzenesulfonamide derivatives typically involves several key steps. One reported method includes a single-step synthesis from benzenesulfonamide via hemiaminal formation, which simplifies the process while retaining essential pharmacophoric elements.
1. Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from benzenesulfonamides have high antibacterial activity against various pathogens. In one study, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating robust antimicrobial potential .
2. Anti-inflammatory Effects
Benzenesulfonamide derivatives have also been evaluated for anti-inflammatory activity. A specific compound was found to inhibit carrageenan-induced rat paw edema significantly, demonstrating its potential as an anti-inflammatory agent .
3. Cardiovascular Effects
Studies have focused on the cardiovascular effects of benzenesulfonamide derivatives, particularly their influence on perfusion pressure and coronary resistance in isolated rat heart models. One study highlighted that certain derivatives could decrease perfusion pressure in a time-dependent manner, suggesting their potential role in managing cardiovascular conditions .
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Sulfanilamide | C6H8N2O2S | Basic sulfonamide structure; antibiotic use |
Benzothiazole Sulfonamide | C7H6N2O2S | Known for antimicrobial properties |
Benzopyran Derivative | C9H6O3 | Studied for anti-inflammatory effects |
Benzenesulfonamide, N-(3-(5-methoxy... | C23H16N2O5S | Combines sulfonamide with benzothiazole and benzopyran functionalities |
This table illustrates the structural diversity among sulfonamide derivatives and highlights the unique combination present in benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- that may contribute to its enhanced biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzenesulfonamide derivatives:
- Cardiovascular Studies : Research conducted on isolated rat hearts indicated that certain derivatives significantly altered perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .
- Antimicrobial Testing : In vitro studies demonstrated that specific benzenesulfonamide derivatives exhibited potent antibacterial activity against common pathogens, making them candidates for further development as antibiotics .
- Anti-inflammatory Research : Anti-inflammatory assays showed promising results with certain derivatives reducing inflammation markers in animal models, indicating their potential utility in treating inflammatory diseases .
Properties
CAS No. |
79009-21-5 |
---|---|
Molecular Formula |
C23H16N2O5S2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[3-(5-methoxy-1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H16N2O5S2/c1-29-16-9-10-21-19(13-16)24-22(31-21)18-11-14-7-8-15(12-20(14)30-23(18)26)25-32(27,28)17-5-3-2-4-6-17/h2-13,25H,1H3 |
InChI Key |
GTHZLUQACZMHPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)OC3=O |
Origin of Product |
United States |
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